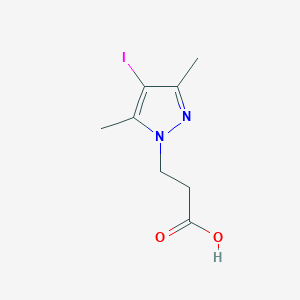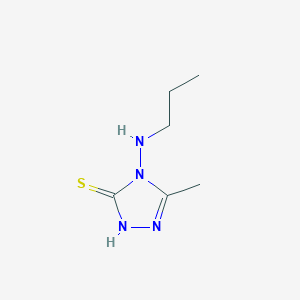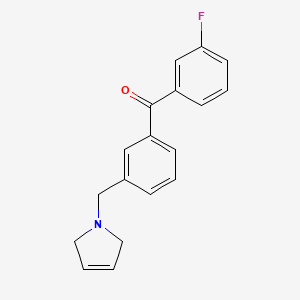
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is a synthetic molecule that appears to be structurally related to various bioactive compounds. While the exact compound is not described in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as aldose reductase inhibition and antitumor activity.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, a bioisostere of an aldose reductase inhibitor was synthesized by introducing a difluorohydroxyphenyl group to a pyrrole moiety, resulting in a compound with submicromolar inhibitory activity . Another synthesis pathway described involves acylation, Grignard reaction, demethylation, and etherification to produce a compound with potent antiestrogenic activity . These methods highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction. This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding the compound's potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of organic chemistry and include condensation, amination, cyclization, and various functional group transformations. These reactions are carefully designed to build the desired molecular framework while maintaining the integrity of sensitive functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the introduction of fluorine atoms can significantly affect the compound's lipophilicity, metabolic stability, and potential to form hydrogen bonds, which are all important factors in drug design . The presence of aromatic rings and heterocycles in these molecules also suggests they may have significant interactions with biological receptors, which could explain their bioactivities .
Relevant Case Studies
Case studies involving these compounds have demonstrated their potential as therapeutic agents. Compound showed considerable activity in an experimental glycation model of diabetes mellitus, suggesting its potential as a lead structure for the development of new treatments . Another compound exhibited high binding affinity to estrogen receptors, surpassing that of estradiol, indicating its potential use in hormone-related conditions . Lastly, a compound with a similar fluorophenyl methanone group displayed inhibition of cancer cell proliferation, pointing to its antitumor activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Compounds similar to (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone, such as (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, have been synthesized and structurally analyzed. These compounds are synthesized through a multi-step process and confirmed by FTIR, NMR, and mass spectrometry. X-ray diffraction and density functional theory (DFT) are used for conformational analyses, revealing that DFT-optimized molecular structures are consistent with the crystal structures (Huang et al., 2021).
Chemical Reactions and Synthesis Techniques
- Reduction Techniques : Research includes the reduction of related compounds, such as (2-nitrophenyl)(1H-pyrrol-2-yl)methanone, exploring different reduction methods and the resulting products, contributing to the understanding of chemical reactions of similar pyrrole-based compounds (Kimbaris & Varvounis, 2000).
- One-Pot Synthesis : Efficient one-pot synthetic procedures have been developed for compounds like 4-(tert-butyl)-1H-pyrrol-3-ylmethanone. Such methods demonstrate the economical synthesis of pyrrole derivatives, which can be applied to similar compounds (Kaur & Kumar, 2018).
Biological and Pharmacological Activities
- Antimicrobial Activity : Certain derivatives, like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone, exhibit antimicrobial activities. Research into these compounds can shed light on potential biological activities of similar pyrrole-based structures (Kumar et al., 2012).
Spectroscopic Properties and Theoretical Studies
- Spectroscopic Properties : Studies on related compounds, such as (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones, focus on their spectroscopic properties in different solvents. Quantum chemistry calculations provide insights into the molecular structure and behavior of such compounds (Al-Ansari, 2016).
Eigenschaften
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h1-8,11-12H,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZPPGWZXHQOJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643482 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone | |
CAS RN |
898790-07-3 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


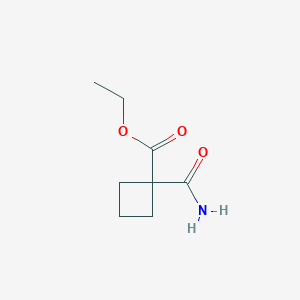
![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)
![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)
![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)
![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)
![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)


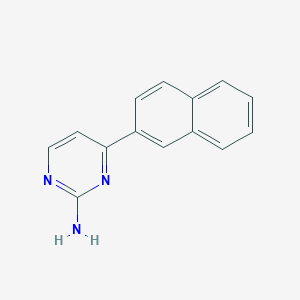
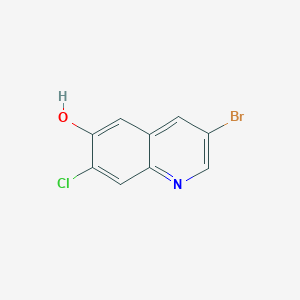
![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)
